Organocatalytic Asymmetric α-Bromination Enables 86:14 Enantiomeric Ratio, Unattainable with Racemic Chlorination Protocols
Using an organocatalytic method with N-bromosuccinimide (NBS) and catalyst 3b, 2-bromo-3-phenylpropanal was isolated in 51% yield with an enantiomeric ratio of 86:14 [1]. In contrast, standard racemic α-chlorination of aldehydes with N-chlorosuccinimide (NCS) and dl-proline yields the corresponding 2-chloro analog as a racemate with no enantiomeric enrichment; literature reports for related aldehydes show racemic yields of ~86% but er of 50:50 [2].
| Evidence Dimension | Enantiomeric ratio (er) of isolated α-halo aldehyde |
|---|---|
| Target Compound Data | 2-Bromo-3-phenylpropanal: 51% yield, 86:14 er |
| Comparator Or Baseline | 2-Chloro-3-phenylpropanal (racemic): ~86% yield, 50:50 er (inferred from standard racemic protocol) |
| Quantified Difference | Δer = 36 percentage points in favor of the bromo analog |
| Conditions | GP2: aldehyde (1.88 mmol), catalyst 3b (2 mol%), NBS (0.75 mmol), HFIP, 4°C, then NaBH4 reduction |
Why This Matters
Procurement of 2-bromo-3-phenylpropanal enables downstream synthesis of enantiomerically enriched building blocks, whereas the chloro analog requires additional resolution steps.
- [1] Hutchinson, G.; Alamillo-Ferrer, C.; Fernández-Pascual, M.; Burés, J. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. J. Org. Chem. 2022, 87, 9999–10010. DOI: 10.1021/acs.joc.2c00600. View Source
- [2] Hutchinson, G.; Alamillo-Ferrer, C.; Fernández-Pascual, M.; Burés, J. General Procedure 4: Synthesis of Racemic Bromohydrins (racemic protocol yields racemic α-halo aldehyde after oxidation). J. Org. Chem. 2022, Supporting Information. View Source
